17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione is a complex organic compound with significant implications in medicinal chemistry. This compound is classified under the category of steroids and has been identified as an impurity associated with certain pharmaceutical agents. It possesses a molecular formula of and is characterized by multiple functional groups that contribute to its biological activity.
This compound can be sourced from various chemical databases such as PubChem and MZCloud, where it is cataloged alongside its structural and spectral data. Its classification primarily falls within the realm of steroid derivatives, specifically those related to hormonal activity. The compound's structure indicates potential interactions with steroid receptors, making it relevant in the study of endocrine functions and therapeutic applications.
The synthesis of 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione typically involves multi-step organic reactions that may include:
Technical details regarding the specific reagents and conditions used in these synthetic pathways are often proprietary or vary depending on the laboratory protocols employed.
The molecular structure of this compound features a complex steroid backbone with multiple rings. Notable structural characteristics include:
RWBRUCCWZPSBFC-UHFFFAOYSA-N
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
The stereochemistry of the compound is crucial for its biological activity and interaction with biological systems.
The compound can undergo various chemical reactions typical of steroidal compounds:
These reactions are essential for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione is likely related to its interaction with steroid receptors. Upon binding to these receptors:
Data supporting these mechanisms can be derived from receptor binding assays and gene expression studies.
The physical properties of this compound include:
Chemical properties include:
17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione has potential applications in:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0